molecular formula C8H10N2O B1442226 1-(5-Amino-2-methylpyridin-3-yl)ethanone CAS No. 943641-21-2

1-(5-Amino-2-methylpyridin-3-yl)ethanone

Cat. No. B1442226
CAS RN: 943641-21-2
M. Wt: 150.18 g/mol
InChI Key: GNERKKRPIXXQDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(5-Amino-2-methylpyridin-3-yl)ethanone is C8H10N2O . The compound has a molecular weight of 150.18 .


Physical And Chemical Properties Analysis

1-(5-Amino-2-methylpyridin-3-yl)ethanone has a density of 1.1±0.1 g/cm3 . It has a boiling point of 349.4±37.0 °C at 760 mmHg . The compound has a melting point of 110-112°C.

Scientific Research Applications

Luminescent Properties and Metal Complexes

Solid complexes of terbium and europium nitrates with an amino-alkenone type ligand, closely related to 1-(5-Amino-2-methylpyridin-3-yl)ethanone, have been prepared and characterized for their luminescent properties. The luminescent properties of the Tb3+ complex were investigated under UV light excitation, exhibiting characteristic emissions, highlighting its potential in luminescence-based applications. However, the Eu(III) complex did not show similar emissions, indicating the selective luminescent behavior depending on the metal ion involved (Jun Xu et al., 2010).

Fluorescent Sensing of Metal Ions

A new fluorescent bipyridine derivative, which can be dissolved in water, was synthesized and showed a linear relationship between fluorescence intensity and the concentration of Zn2+ ion. This derivative has potential applications in determining trace amounts of Zn2+ ion in water, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Lin Kong et al., 2013).

Chemical Transformations

The reaction of 3-nitropyridin-4(1H)-one and its N-methyl derivative with hydrazine leads to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone, showcasing the compound's reactivity and potential in synthesizing novel organic molecules with specific chemical structures and properties (N. N. Smolyar, 2010).

Synthesis of Heterocyclic Compounds

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was used as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in the synthesis of compounds with potential antiviral activity. This highlights the compound's role in medicinal chemistry, particularly in the development of new therapeutic agents (F. Attaby et al., 2006).

properties

IUPAC Name

1-(5-amino-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERKKRPIXXQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-methylpyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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